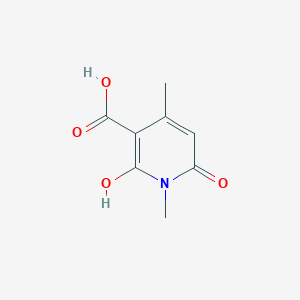

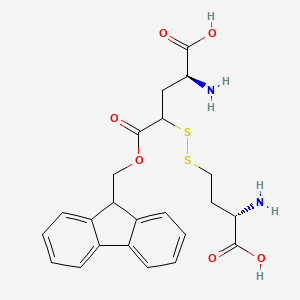

![molecular formula C12H11N3O B1417705 2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one CAS No. 1239747-91-1](/img/structure/B1417705.png)

2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one

Overview

Description

The compound “2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one” is a complex organic molecule that likely belongs to the family of pyrimidines . Pyrimidines are heterocyclic aromatic organic compounds which are crucial components of many biological molecules, including nucleic acids .

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions . For instance, the synthesis of 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives was achieved using trimethylamine as a classical method . Another study reported the synthesis of thienopyrimidinones, where the modification of the substituents on thienopyrimidinone revealed that an isopropylamino group at the 2-position was favorable for aqueous solubility .Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using various spectroscopic techniques . For example, the co-crystal structure of 3-ethyl-2-(isopropylamino)-7-(pyridin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one was determined using X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, a Michael addition-type reaction was proposed for the detection of the formed products .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized using various techniques . For example, the yield, melting point, and IR, NMR spectra of pyrrolo[2,3-d]pyrimidine derivatives were reported .Scientific Research Applications

Antimicrobial Activity

A significant application of compounds derived from cyclopenta[d]pyrimidin-4-one, including 2-(pyridin-3-yl) derivatives, is their antimicrobial properties. Studies have shown that these compounds exhibit pronounced antimicrobial activities. For instance, Sirakanyan et al. (2021) synthesized cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines and found them to possess strong antimicrobial properties (Sirakanyan et al., 2021). Similarly, Haswani and Bari (2011) reported the antimicrobial activity of 2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4(3H)-ones derivatives (Haswani & Bari, 2011).

Synthesis of Biologically Active Compounds

These compounds are also crucial in synthesizing various biologically active compounds. Aniskova et al. (2017) focused on constructing molecules containing pyridine and pyridazine fragments, leading to the synthesis of new compounds with potential biological activity (Aniskova, Grinev, & Yegorova, 2017). Chen and Shi (2008, 2009) synthesized 3-[(6-chloropyridin-3-yl)methyl]-6-substituted-6,7-dihydro-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-imines with observed fungicidal and insecticidal activities (Chen & Shi, 2008)(Chen & Shi, 2009).

Synthesis Techniques and Spectroscopic Studies

Furthermore, research has been conducted on the synthesis techniques and spectroscopic studies of these compounds. Tugcu and Turhan (2018) investigated the one-pot synthesis method for substituted pyrimidine derivatives, suggesting their potential biological activity (Tugcu & Turhan, 2018). Donnard et al. (2017) conducted comparative studies on the intramolecular inverse electron-demand cycloadditions of ynamidyl-tethered pyrimidines, shedding light on the importance of the steric bulk of the C5-position in the pyrimidinyl cycloaddition precursor (Donnard, Duret, Bisseret, & Blanchard, 2017).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-pyridin-3-yl-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c16-12-9-4-1-5-10(9)14-11(15-12)8-3-2-6-13-7-8/h2-3,6-7H,1,4-5H2,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKDKRVBYBUMYGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)N=C(NC2=O)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

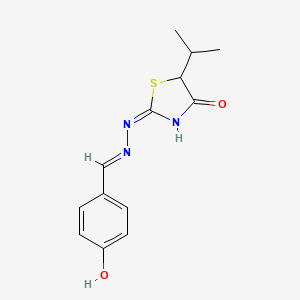

![2,6-Dimethyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1417626.png)

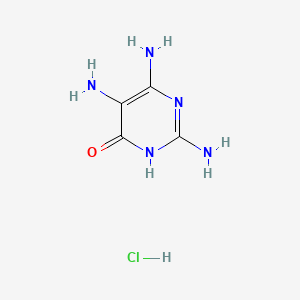

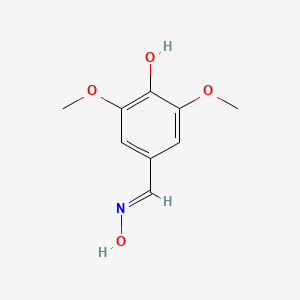

![3-[(2,4-Dichlorophenyl)methoxyiminomethyl]-4-hydroxy-6-methylpyran-2-one](/img/structure/B1417628.png)

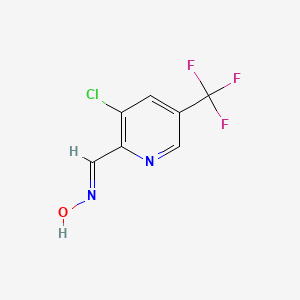

![8-iodo-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one](/img/structure/B1417632.png)

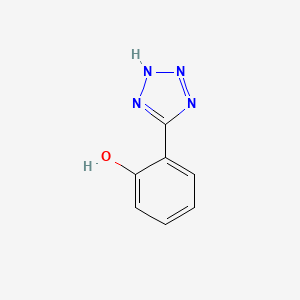

![[1,2,4]Triazolo[5,1-c][1,2,4]benzotriazin-6-ol](/img/structure/B1417644.png)

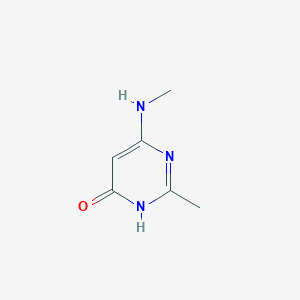

![5,6,7,8-Tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one](/img/structure/B1417645.png)